molecular formula C14H14ClNO3S B182719 4-chloro-N-(4-ethoxyphenyl)benzenesulfonamide CAS No. 14738-03-5

4-chloro-N-(4-ethoxyphenyl)benzenesulfonamide

Cat. No. B182719
CAS RN: 14738-03-5
M. Wt: 311.8 g/mol
InChI Key: ZYDXPXBPARYTSC-UHFFFAOYSA-N
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Description

4-chloro-N-(4-ethoxyphenyl)benzenesulfonamide, also known as CEBS, is an organic compound that has been the subject of considerable scientific research in recent years. This compound has a wide range of applications in both academic and industrial settings, due to its unique properties and potential for use in a variety of fields.

Mechanism Of Action

The mechanism of action of 4-chloro-N-(4-ethoxyphenyl)benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation and other physiological processes. This inhibition can lead to a reduction in inflammation and other symptoms associated with various diseases.

Biochemical And Physiological Effects

4-chloro-N-(4-ethoxyphenyl)benzenesulfonamide has been shown to have a number of biochemical and physiological effects, including the inhibition of certain enzymes and signaling pathways, as well as the reduction of inflammation and other symptoms associated with various diseases. It has also been shown to have antioxidant properties, which can help to protect cells from damage and promote overall health.

Advantages And Limitations For Lab Experiments

4-chloro-N-(4-ethoxyphenyl)benzenesulfonamide has a number of advantages for use in laboratory experiments, including its ability to inhibit certain enzymes and signaling pathways, as well as its anti-inflammatory and antioxidant properties. However, there are also some limitations to its use, including the potential for toxicity at high doses and the need for further research to fully understand its mechanism of action.

Future Directions

There are a number of potential future directions for research on 4-chloro-N-(4-ethoxyphenyl)benzenesulfonamide, including the development of new synthetic methods for its production, the exploration of its potential applications in the treatment of various diseases, and the investigation of its mechanism of action and physiological effects in greater detail. Additionally, further research may be needed to fully understand the potential risks and limitations of its use in laboratory experiments and potential medical applications.

Synthesis Methods

The synthesis of 4-chloro-N-(4-ethoxyphenyl)benzenesulfonamide can be achieved through a number of different methods, including the reaction of 4-chlorobenzenesulfonyl chloride with 4-ethoxyaniline in the presence of a base such as triethylamine. Other methods involve the use of different reactants and catalysts, depending on the desired properties of the final product.

Scientific Research Applications

4-chloro-N-(4-ethoxyphenyl)benzenesulfonamide has been the subject of a number of scientific studies, due to its potential applications in a variety of fields. For example, it has been shown to have anti-inflammatory properties, making it a potential candidate for use in the treatment of conditions such as arthritis and other inflammatory diseases.

properties

CAS RN

14738-03-5

Product Name

4-chloro-N-(4-ethoxyphenyl)benzenesulfonamide

Molecular Formula

C14H14ClNO3S

Molecular Weight

311.8 g/mol

IUPAC Name

4-chloro-N-(4-ethoxyphenyl)benzenesulfonamide

InChI

InChI=1S/C14H14ClNO3S/c1-2-19-13-7-5-12(6-8-13)16-20(17,18)14-9-3-11(15)4-10-14/h3-10,16H,2H2,1H3

InChI Key

ZYDXPXBPARYTSC-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl

Canonical SMILES

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl

Other CAS RN

14738-03-5

Pictograms

Irritant

Origin of Product

United States

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